molecular formula C17H12F3N3O2 B10999317 2-(3-methyl-4-oxo-phthalazin-1-yl)-N-(3,4,5-trifluorophenyl)acetamide

2-(3-methyl-4-oxo-phthalazin-1-yl)-N-(3,4,5-trifluorophenyl)acetamide

Cat. No.: B10999317
M. Wt: 347.29 g/mol
InChI Key: DMJUSVKJSYCIEF-UHFFFAOYSA-N
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Description

2-(3-methyl-4-oxo-phthalazin-1-yl)-N-(3,4,5-trifluorophenyl)acetamide is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure includes a phthalazinone core and a trifluorophenyl group, which could contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-4-oxo-phthalazin-1-yl)-N-(3,4,5-trifluorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methyl Group: Methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the Trifluorophenyl Group: This step may involve nucleophilic substitution reactions using trifluorophenyl halides.

    Acetamide Formation: The final step could involve the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the phthalazinone core.

    Reduction: Reduction reactions could target the carbonyl groups in the structure.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at the trifluorophenyl group or other reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3-methyl-4-oxo-phthalazin-1-yl)-N-(3,4,5-trifluorophenyl)acetamide could have several scientific research applications:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function in cells.

    Pathway Modulation: Affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds with similar core structures but different substituents.

    Trifluorophenyl Compounds: Molecules containing the trifluorophenyl group but with different functional groups.

Uniqueness

The uniqueness of 2-(3-methyl-4-oxo-phthalazin-1-yl)-N-(3,4,5-trifluorophenyl)acetamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C17H12F3N3O2

Molecular Weight

347.29 g/mol

IUPAC Name

2-(3-methyl-4-oxophthalazin-1-yl)-N-(3,4,5-trifluorophenyl)acetamide

InChI

InChI=1S/C17H12F3N3O2/c1-23-17(25)11-5-3-2-4-10(11)14(22-23)8-15(24)21-9-6-12(18)16(20)13(19)7-9/h2-7H,8H2,1H3,(H,21,24)

InChI Key

DMJUSVKJSYCIEF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC(=C(C(=C3)F)F)F

Origin of Product

United States

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